
9,10-Diphenylanthracene-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Diphenylanthracene-2-carboxylicacid is a derivative of 9,10-diphenylanthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties and its applications in various scientific fields. It appears as a slightly yellow powder and is used in various applications due to its optical and thermal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diphenylanthracene-2-carboxylicacid typically involves the functionalization of 9,10-diphenylanthracene. One common method includes the introduction of a carboxylic acid group at the 2-position of the anthracene ring. This can be achieved through a series of reactions including Friedel-Crafts acylation followed by oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Diphenylanthracene-2-carboxylicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Friedel-Crafts reagents like aluminum chloride (AlCl₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
9,10-Diphenylanthracene-2-carboxylicacid has a wide range of applications in scientific research:
Biology: The compound’s fluorescent properties make it useful in various biological assays.
Mécanisme D'action
The mechanism of action of 9,10-Diphenylanthracene-2-carboxylicacid involves its interaction with light and other electromagnetic radiation. The compound absorbs light and re-emits it at a different wavelength, a property that is exploited in its use as a fluorescent marker and in OLED technology. The molecular targets and pathways involved in these processes are primarily related to its electronic structure and the transitions between different energy states.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: The parent compound, used in similar applications but lacks the carboxylic acid functionality.
2-Chloro-9,10-diphenylanthracene: A chlorinated derivative with different electronic properties.
Uniqueness
9,10-Diphenylanthracene-2-carboxylicacid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and physical properties compared to its parent compound and other derivatives. This functional group allows for further chemical modifications and enhances its solubility in various solvents.
Propriétés
Formule moléculaire |
C27H18O2 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
9,10-diphenylanthracene-2-carboxylic acid |
InChI |
InChI=1S/C27H18O2/c28-27(29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H,(H,28,29) |
Clé InChI |
YQMXHUHQMQDMJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


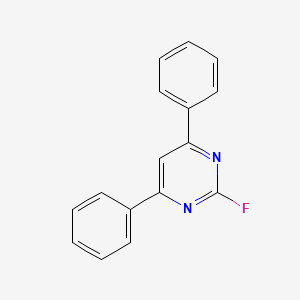
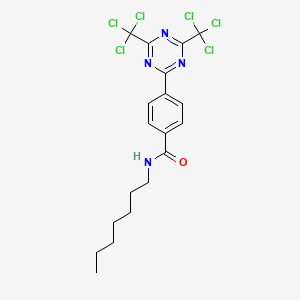
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)
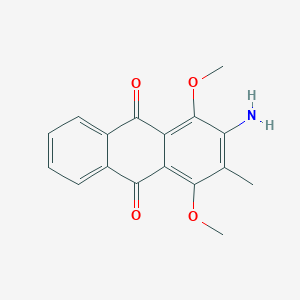


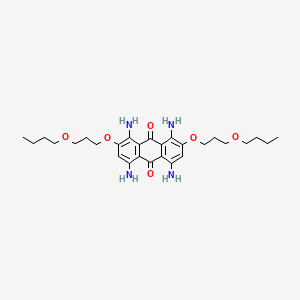
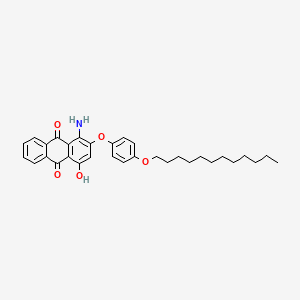

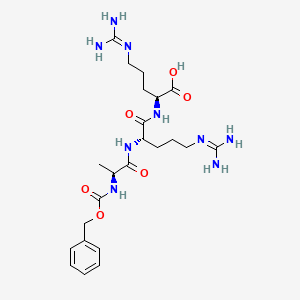
![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)



